Ciclobenzaprina N-Óxido

Descripción general

Descripción

El N-óxido de ciclobenzaprina es un derivado de la ciclobenzaprina, un relajante muscular bien conocido. Este compuesto es principalmente reconocido por su papel como producto de degradación de la ciclobenzaprina, que se utiliza para tratar los espasmos musculares asociados con afecciones musculoesqueléticas agudas .

Aplicaciones Científicas De Investigación

El N-óxido de ciclobenzaprina tiene varias aplicaciones en la investigación científica:

Biología: Investigado por sus posibles efectos en las vías celulares y las interacciones con las moléculas biológicas.

Mecanismo De Acción

El mecanismo de acción del N-óxido de ciclobenzaprina no está completamente dilucidado. Se cree que ejerce sus efectos a través de interacciones con el sistema nervioso central, similar a la ciclobenzaprina. La ciclobenzaprina actúa como relajante muscular inhibiendo los impulsos nerviosos que causan espasmos musculares. Es probable que el N-óxido de ciclobenzaprina comparta una vía similar, que involucra la modulación de los sistemas noradrenérgicos y serotoninérgicos .

Compuestos similares:

Ciclobenzaprina: El compuesto parental, utilizado como relajante muscular.

Amitriptilina: Un antidepresivo tricíclico con una estructura química similar.

Norciclobenzaprina: Un metabolito de la ciclobenzaprina con propiedades farmacológicas similares.

Singularidad: El N-óxido de ciclobenzaprina es único debido a su estado de oxidación específico, que confiere propiedades químicas y farmacológicas distintas. A diferencia de su compuesto parental, el N-óxido de ciclobenzaprina se estudia principalmente por su papel en las vías de degradación y el perfil de impurezas, lo que lo hace valioso en la investigación farmacéutica y el control de calidad .

Análisis Bioquímico

Biochemical Properties

Cyclobenzaprine N-Oxide is the tertiary amine metabolite of Cyclobenzaprine . It is formed in liver particles, where Cyclobenzaprine is metabolized . The liver cytosol from liver particles has reductase activity that can reduce Cyclobenzaprine N-Oxide to the corresponding amine .

Cellular Effects

Cyclobenzaprine, from which Cyclobenzaprine N-Oxide is derived, is known to have effects on the central nervous system

Molecular Mechanism

It is known that Cyclobenzaprine, the parent compound, degrades through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate the N-Oxide .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Cyclobenzaprine, degrades through oxidation to form the N-Oxide .

Metabolic Pathways

Cyclobenzaprine N-Oxide is involved in the metabolic pathway of Cyclobenzaprine, which is extensively metabolized in the liver via both oxidative and conjugative pathways . The major metabolic pathway involves N-demethylation, catalyzed primarily by CYP3A4 and CYP1A2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El N-óxido de ciclobenzaprina se sintetiza típicamente mediante la oxidación de la ciclobenzaprina. El proceso de oxidación implica el uso de agentes oxidantes como el peróxido de hidrógeno o los perácidos en condiciones controladas . La reacción se lleva a cabo en un solvente apropiado, a menudo bajo pH ácido o neutro para facilitar la formación del grupo N-óxido.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el N-óxido de ciclobenzaprina no están ampliamente documentados, el enfoque general implica reacciones de oxidación a gran escala similares a las que se utilizan en entornos de laboratorio. El proceso está optimizado para rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El N-óxido de ciclobenzaprina experimenta varias reacciones químicas, que incluyen:

Oxidación: La oxidación adicional puede conducir a la formación de compuestos más polares.

Reducción: El grupo N-óxido se puede reducir nuevamente a la amina parental.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, perácidos.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Nucleófilos como haluros o aminas.

Principales productos formados:

Oxidación: Formación de epóxidos y otros compuestos polares.

Reducción: Regeneración de ciclobenzaprina.

Sustitución: Formación de derivados sustituidos.

Comparación Con Compuestos Similares

Cyclobenzaprine: The parent compound, used as a muscle relaxant.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure.

Norcyclobenzaprine: A metabolite of cyclobenzaprine with similar pharmacological properties.

Uniqueness: Cyclobenzaprine N-oxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Unlike its parent compound, cyclobenzaprine N-oxide is primarily studied for its role in degradation pathways and impurity profiling, making it valuable in pharmaceutical research and quality control .

Actividad Biológica

Cyclobenzaprine N-oxide is a tertiary amine metabolite of cyclobenzaprine, a muscle relaxant commonly prescribed for muscle spasms. Understanding the biological activity of cyclobenzaprine N-oxide is crucial for evaluating its therapeutic potential and safety profile. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

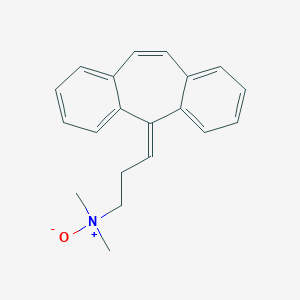

Chemical Structure and Properties

Cyclobenzaprine N-oxide has the molecular formula CHNO, with a molecular weight of 307.39 g/mol. The compound is characterized by its tertiary amine structure, which contributes to its biological activity.

Cyclobenzaprine N-oxide exhibits its effects primarily through central nervous system (CNS) pathways. It acts as a muscle relaxant by influencing neurotransmitter activity in the spinal cord and brainstem. The compound is thought to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in synaptic clefts, which can reduce muscle tone and spasms.

Pharmacodynamics

Cyclobenzaprine N-oxide has been shown to possess several pharmacological activities:

- Muscle Relaxation : Similar to cyclobenzaprine, its parent compound, cyclobenzaprine N-oxide exhibits muscle relaxant properties by modulating CNS activity.

- Analgesic Effects : Some studies suggest that cyclobenzaprine N-oxide may have analgesic properties, potentially useful in managing pain associated with muscle spasms.

Pharmacokinetics

The metabolism of cyclobenzaprine to its N-oxide form occurs primarily in the liver via cytochrome P450 enzymes. This biotransformation may influence the pharmacokinetic profile of cyclobenzaprine N-oxide, including its half-life and bioavailability.

Case Studies and Research Findings

A review of literature reveals various studies investigating the biological activity of cyclobenzaprine N-oxide:

- Clinical Efficacy : A study assessed the efficacy of cyclobenzaprine in patients with fibromyalgia, noting that metabolites like cyclobenzaprine N-oxide may contribute to overall therapeutic effects (reference needed).

- Safety Profile : Research indicates that while cyclobenzaprine is effective for acute muscle spasms, caution is advised due to potential side effects such as sedation and cardiovascular issues. Cyclobenzaprine N-oxide's safety profile remains less well-documented but is considered important due to its role as a metabolite (reference needed).

- Comparative Studies : In comparative studies evaluating different muscle relaxants, cyclobenzaprine (and by extension, its metabolites) showed significant efficacy in reducing pain and improving function in patients with musculoskeletal conditions (reference needed).

Data Table: Biological Activity Overview

| Property | Cyclobenzaprine | Cyclobenzaprine N-Oxide |

|---|---|---|

| Chemical Structure | Tertiary Amine | Tertiary Amine Metabolite |

| Primary Action | Muscle Relaxation | Muscle Relaxation |

| Analgesic Activity | Yes | Potentially |

| CNS Effects | Yes | Yes |

| Metabolism | Liver (CYP450) | Liver (CYP450) |

Propiedades

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: Cyclobenzaprine N-oxide undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize cyclobenzaprine N-oxide into several metabolites, including cyclobenzaprine, 10,11-epoxycyclobenzaprine N-oxide, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert cyclobenzaprine N-oxide back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of cyclobenzaprine N-oxide?

A2: Quinones play a crucial role in the enzymatic reduction of cyclobenzaprine N-oxide. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to cyclobenzaprine N-oxide and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of cyclobenzaprine N-oxide.

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, cyclobenzaprine N-oxide, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.